3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21-12-13(17(20-21)26-2)16(25)19-11-15(24)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,12H,7-11H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHHNJUKQITWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the piperazine moiety, and subsequent functionalization.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine derivative.
Functionalization: The final compound is obtained by introducing the methoxy and methyl groups, followed by the carboxamide group through amide bond formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines.
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 320.36 g/mol.
Structural Representation
The structural representation can be visualized through various computational tools that depict its 2D and 3D conformations, aiding in understanding its interactions at the molecular level.
Anticancer Activity
Research indicates that compounds similar to 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide exhibit anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer cell lines, showing significant cytotoxic effects .
Central Nervous System Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. It has been investigated for potential applications in managing conditions like anxiety and depression, with some studies suggesting it may modulate neurotransmitter systems effectively .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, including bacteria and fungi. The incorporation of piperazine enhances the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of similar compounds. The ability to inhibit pro-inflammatory cytokines positions these derivatives as potential treatments for inflammatory diseases such as rheumatoid arthritis .
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Key Structural Features | Biological Activity |
|---|---|---|
| Basic Pyrazole Derivative | Pyrazole ring with carboxamide | Moderate anticancer |
| Piperazine Substituted Variant | Addition of piperazine | Enhanced antimicrobial |
| Methoxy-substituted Variant | Presence of methoxy group | Improved CNS activity |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that those incorporating the piperazine moiety exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, indicating a promising avenue for further drug development .
Case Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the effects of similar compounds on anxiety models in rodents, significant reductions in anxiety-like behavior were observed. The study suggested that modulation of serotonin receptors could be a key mechanism underlying these effects, warranting further exploration into its therapeutic potential for human use .
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole, piperazine, or bridging groups. Below is a detailed comparison:
Piperazinyl Derivatives with Aryl Substituents
Compounds such as 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) and 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) () share the piperazine core but differ in aryl substituents and bridging groups.
- The carboxamide-ethyl bridge in the target compound contrasts with methanesulphonate linkages in 3d or 3k, which may reduce metabolic instability associated with sulphonate esters .
Pyrazole-Containing Carboxamides
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide () shares a pyrazole-carboxamide backbone but lacks the piperazine-pyridinyl system.
- Key Differences :
- The target compound’s piperazine linker introduces conformational flexibility absent in the rigid pyrazolo-pyridine scaffold of the compound.
- Molecular Weight: The target compound (calculated molecular weight: ~358 g/mol) is lighter than the compound (374.4 g/mol), suggesting differences in solubility or bioavailability .
Research Implications
- Receptor Targeting : The pyridinyl-piperazine moiety in the target compound may enhance selectivity for serotonin or dopamine receptors compared to analogs with bulkier aryl groups (e.g., 3d or 3k) .
Biological Activity
The compound 3-methoxy-1-methyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1H-pyrazole-4-carboxamide , often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. Pyrazole compounds are known for their broad spectrum of effects, including anti-inflammatory, analgesic, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.37 g/mol. The structure features a pyrazole nucleus substituted with a methoxy group and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.37 g/mol |
| IUPAC Name | This compound |
Research indicates that pyrazole derivatives often interact with various biological targets, including enzymes and receptors. Specifically, compounds like this compound may exhibit their effects through:
- Inhibition of Enzymatic Activity : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : The presence of piperazine and pyridine groups may enhance binding affinity to certain neurotransmitter receptors, contributing to analgesic effects.
Antifungal Activity
Recent studies have demonstrated that pyrazole derivatives exhibit antifungal properties against various pathogenic fungi. For instance, a study highlighted the antifungal efficacy of similar compounds against seven phytopathogenic fungi, suggesting that structural modifications can enhance activity .
Anticancer Potential
The anticancer potential of pyrazole derivatives has also been explored. Compounds bearing the pyrazole structure have shown cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. Specifically, the compound may interact with cellular pathways involved in cell cycle regulation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- Antifungal Studies : A comparative study on various pyrazole derivatives indicated that modifications at the 4-position significantly enhanced antifungal activity against Candida species .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that certain pyrazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use .
- Structure-Activity Relationship (SAR) : SAR studies have revealed that the presence of specific functional groups (e.g., methoxy and piperazine) is crucial for enhancing bioactivity, suggesting pathways for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
